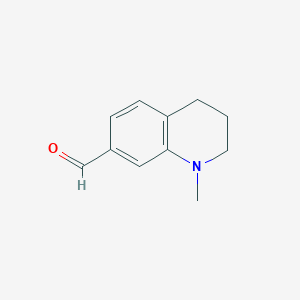

1-Methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde

CAS No.:

Cat. No.: VC16006698

Molecular Formula: C11H13NO

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13NO |

|---|---|

| Molecular Weight | 175.23 g/mol |

| IUPAC Name | 1-methyl-3,4-dihydro-2H-quinoline-7-carbaldehyde |

| Standard InChI | InChI=1S/C11H13NO/c1-12-6-2-3-10-5-4-9(8-13)7-11(10)12/h4-5,7-8H,2-3,6H2,1H3 |

| Standard InChI Key | FXEDPKHNEUGPBI-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCCC2=C1C=C(C=C2)C=O |

Introduction

Overview

1-Methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde (C₁₁H₁₃NO) is a heterocyclic organic compound featuring a tetrahydroquinoline backbone substituted with a methyl group at the 1-position and a formyl group at the 7-position. This molecule has garnered attention in medicinal chemistry and organic synthesis due to its structural versatility and potential pharmacological applications. Its molecular weight is 175.23 g/mol, and it is primarily utilized in research settings for developing bioactive molecules .

Structural Characteristics

Molecular Framework

The compound’s core structure consists of a partially saturated quinoline ring system. Key features include:

-

Methyl group at the nitrogen atom (1-position), which enhances steric and electronic properties.

-

Aldehyde functional group at the 7-position, enabling reactivity in condensation and nucleophilic addition reactions .

Table 1: Physical and Chemical Properties

Synthesis Methods

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone for synthesizing tetrahydroquinoline derivatives. This method involves condensing β-arylethylamines with aldehydes under acidic conditions. For 1-methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde, the reaction typically employs:

-

N-Methyl-β-arylethylamine as the amine precursor.

-

Formaldehyde or acetaldehyde as the carbonyl source .

Recent advancements include catalytic asymmetric versions using organocatalysts like (R)-TRIP, achieving enantiomeric excess (ee) values of 86–92% .

Continuous Flow Reactors

Industrial-scale synthesis benefits from continuous flow reactors, which improve reaction efficiency and control. These systems optimize parameters such as temperature, residence time, and catalyst loading, reducing side products .

Table 2: Key Synthetic Approaches

| Method | Conditions | Yield/ee | Source |

|---|---|---|---|

| Pictet-Spengler | Acidic (HCl), RT, 24h | 75–85% | |

| Organocatalytic Asymmetric | (R)-TRIP, CH₂Cl₂, –40°C | 86–92% ee | |

| Continuous Flow | Microreactor, 100°C, 5 min | >90% purity |

Chemical Reactivity and Derivatives

Aldehyde Functional Group

The 7-carbaldehyde group participates in:

-

Nucleophilic additions (e.g., formation of imines or hydrazones).

-

Oxidation to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄) .

Methyl Group Effects

The N-methyl group:

-

Reduces basicity compared to non-methylated analogs.

-

Enhances metabolic stability by hindering enzymatic N-demethylation .

| Activity | Mechanism | Model System | Source |

|---|---|---|---|

| Neuroprotection | NMDA receptor antagonism | Cerebral ischemia | |

| Anticancer | Bcl-2 inhibition | HeLa cells | |

| Anti-inflammatory | Cytokine suppression (TNF-α, IL-6) | Macrophages |

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for developing:

-

Antipsychotics: Modulating dopamine and serotonin receptors.

-

Antioxidants: Scavenging free radicals via the aldehyde group .

Recent Advances (2021–2025)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume